(E)-N-allyl-2-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide
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Overview
Description
(E)-N-allyl-2-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide is a complex organic compound that features a furan ring substituted with a 2,4-dichlorophenyl group and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-allyl-2-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide typically involves the condensation of 5-(2,4-dichlorophenyl)furan-2-carbaldehyde with N-allylthiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-allyl-2-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring and the hydrazinecarbothioamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential biological activity, it could be investigated for therapeutic applications, such as antimicrobial or anticancer agents.
Industry: The compound may find use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N-allyl-2-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it could form hydrogen bonds or other interactions with biological macromolecules, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2,5-dimethoxybenzylidene)-5-(4-methoxyquinolin-2-yl)-1,3,4-thiadiazol-2-amine
- (E)-3-(furan-2-yl)-1-p-tolylprop-2-en-1-one
- (E)-3-(furan-2-yl)-1-(3-hydroxyphenyl)pro-2-en-1-one
Uniqueness
(E)-N-allyl-2-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide is unique due to its specific combination of functional groups and the presence of the 2,4-dichlorophenyl and furan moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3OS/c1-2-7-18-15(22)20-19-9-11-4-6-14(21-11)12-5-3-10(16)8-13(12)17/h2-6,8-9H,1,7H2,(H2,18,20,22)/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQQWDGHIOIFSN-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)N/N=C/C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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